2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Bromophenyl and Phenyl Groups: These groups can be introduced via substitution reactions using bromobenzene and benzene derivatives.
Attachment of the Thienyl Group: This step involves the use of thienyl derivatives in a substitution reaction.
Final Assembly: The final compound is assembled through a condensation reaction involving the triazole intermediate and the thienyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetohydrazide moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include alcohols and amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its triazole moiety.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound is being explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Materials Science: It can be used in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating their function.
Reactive Oxygen Species (ROS) Generation: In some cases, the compound can generate ROS, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Disilanes: Organosilicon compounds with unique electronic properties.
4-Bromophenethyl alcohol: Used in the synthesis of various organic compounds.
Uniqueness
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is unique due to its combination of a triazole ring, bromophenyl group, and thienyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H18BrN5OS2 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18BrN5OS2/c1-15-7-12-19(31-15)13-24-25-20(29)14-30-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+ |
InChI Key |
CXBDSIJUECEFRY-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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